Phosphorus trifluoride

Description

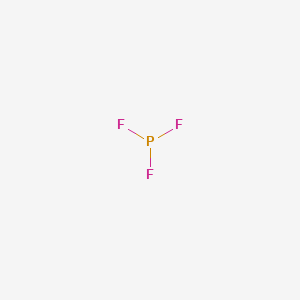

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trifluorophosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F3P/c1-4(2)3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFBZNUBXWCCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FP(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3P | |

| Record name | phosphorus trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_trifluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064826 | |

| Record name | Phosphorus trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.9689715 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless gas; [Merck Index] | |

| Record name | Phosphorus trifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7783-55-3 | |

| Record name | Phosphorus trifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus trifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous trifluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorous trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS TRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/496073DYBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Phosphorus Trifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Phosphorus Trifluoride (PF₃), a significant compound in inorganic and coordination chemistry. The information is presented to be a valuable resource for professionals in research, science, and drug development, with a focus on quantitative data, experimental context, and molecular interactions.

Physical Properties

This compound is a colorless and odorless gas at standard temperature and pressure.[1][2] It is a highly toxic compound.[1][2] The key physical properties of PF₃ are summarized in the table below, providing a quantitative look at its characteristics.

| Property | Value |

| Molecular Formula | PF₃ |

| Molar Mass | 87.97 g/mol [3][4] |

| Appearance | Colorless gas[2][4] |

| Density (gas) | 3.91 g/L[3][4] |

| Melting Point | -151.5 °C (121.65 K)[3][4] |

| Boiling Point | -101.8 °C (171.35 K)[3][4] |

| Critical Temperature | -2.05 °C (271.10 K)[3] |

| Critical Pressure | 42.73 atm (4.33 MPa)[3] |

| Standard Enthalpy of Formation (ΔH°f, gas) | -945 kJ/mol[1][2] |

| Dipole Moment | 1.03 D[2][3] |

| Solubility | Slowly hydrolyzes in water; soluble in nonpolar organic solvents.[3][5] |

Molecular Structure and Bonding

| Property | Value |

| Molecular Geometry | Trigonal pyramidal[3][6] |

| F-P-F Bond Angle | 96.3°[1][3] |

| P-F Bond Length | ~1.56 Å[3] |

| P-F Bond Dissociation Energy | 490 kJ/mol[3] |

| Phosphorus NMR Chemical Shift | 97 ppm (downfield of H₃PO₄)[1][2] |

The trigonal pyramidal geometry of this compound is a direct consequence of VSEPR theory for an AX₃E system, where the central phosphorus atom has three bonding pairs and one lone pair of electrons.[3][7] This lone pair exerts greater repulsion than the bonding pairs, compressing the F-P-F bond angle to 96.3° from the ideal tetrahedral angle of 109.5°.[1][7]

Caption: Molecular geometry of this compound.

Chemical Properties and Reactivity

This compound exhibits a unique reactivity profile, largely influenced by the strong phosphorus-fluorine bonds and the lone pair of electrons on the phosphorus atom.

Hydrolysis: PF₃ hydrolyzes slowly in water to produce phosphorous acid (H₃PO₃) and hydrogen fluoride (B91410) (HF).[3][4] This reaction is significantly slower than the hydrolysis of other phosphorus trihalides like PCl₃.[3] The rate of hydrolysis increases in alkaline conditions.[1][3]

Caption: Hydrolysis reaction of this compound.

Reactivity with Bases and Metals: With Lewis bases, such as ammonia, PF₃ forms stable adducts.[2][3] It reacts with hot metals to form phosphides and fluorides.[2] Anhydrous potassium hydroxide (B78521) can be used to dry PF₃ with minimal loss.[1]

Redox Reactions: Strong oxidizing agents, including bromine and potassium permanganate, oxidize PF₃ to phosphorus pentafluoride (PF₅) and phosphate (B84403) derivatives.[2][3]

Ligand Chemistry: A defining characteristic of this compound is its role as a ligand in coordination chemistry, where it is a strong π-acceptor, comparable to carbon monoxide (CO).[1][3] This property allows it to stabilize transition metals in low oxidation states.[2][3] PF₃ can form a variety of metal complexes, some of which do not have stable carbonyl analogues. For instance, Pd(PF₃)₄ is known, whereas Pd(CO)₄ is not.[2]

Caption: PF₃ as a π-acceptor ligand in a metal complex.

Experimental Protocols: Synthesis of this compound

The laboratory synthesis of this compound typically involves a halogen exchange reaction. Below is a generalized protocol based on a common method.

Objective: To synthesize this compound (PF₃) via halogen exchange from Phosphorus Trichloride (B1173362) (PCl₃).

Reaction: 2PCl₃ + 3ZnF₂ → 2PF₃ + 3ZnCl₂[3]

Materials:

-

Phosphorus trichloride (PCl₃), anhydrous

-

Zinc fluoride (ZnF₂), anhydrous and finely powdered

-

Reaction vessel (e.g., a three-necked flask) equipped with a dropping funnel, a condenser, and a gas outlet

-

Heating mantle

-

Cold trap (e.g., cooled with liquid nitrogen) to collect the gaseous PF₃ product

-

Inert gas supply (e.g., nitrogen or argon)

Methodology:

-

Apparatus Setup: Assemble the reaction apparatus under an inert atmosphere to exclude moisture. The gas outlet should be connected to the cold trap.

-

Reactant Charging: Place the anhydrous zinc fluoride into the reaction flask.

-

Reaction Initiation: Gently heat the flask containing ZnF₂ to 150-200 °C.[3]

-

Addition of PCl₃: Slowly add phosphorus trichloride to the heated zinc fluoride from the dropping funnel. The addition rate should be controlled to maintain a steady evolution of gas.

-

Product Collection: The gaseous this compound produced will pass through the condenser and be collected in the cold trap.

-

Purification: The collected PF₃ may be further purified by fractional distillation to remove any unreacted PCl₃ or other volatile impurities.

Expected Yield: This method can achieve yields exceeding 80%.[3]

Alternative Fluorinating Agents: Other fluoride sources such as calcium fluoride, arsenic trifluoride, antimony trifluoride, or hydrogen fluoride can also be used for the halogen exchange reaction.[2][3] For example, the reaction with hydrogen fluoride proceeds as follows: PCl₃ + 3HF → PF₃ + 3HCl.[3]

Toxicity and Safety

This compound is a highly toxic gas, with a toxicity comparable to that of phosgene.[2] Its primary toxic action is similar to carbon monoxide; it binds strongly to the iron in hemoglobin, thereby preventing the transport of oxygen in the blood.[1][2] Due to its high toxicity, stringent safety precautions must be observed when handling PF₃. This includes working in a well-ventilated fume hood and using appropriate personal protective equipment.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of chemical research and development:

-

Coordination Chemistry and Catalysis: As a strong π-acceptor ligand, PF₃ is used to prepare metal complexes for applications in catalysis, such as hydrogenation and hydroformylation, particularly under conditions where metal carbonyl catalysts might be unstable.[3][4]

-

Organic Synthesis: It serves as a reagent in various organic synthesis reactions.[8][9]

-

Materials Science: PF₃ is utilized in the synthesis of novel phosphorus-containing materials and as a precursor for specialized synthetic processes.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Phosphorus_trifluoride [chemeurope.com]

- 3. webqc.org [webqc.org]

- 4. grokipedia.com [grokipedia.com]

- 5. phosphorus(III) fluoride [chemister.ru]

- 6. Page loading... [guidechem.com]

- 7. PF3 Lewis Structure Explained: How Phosphorus Lone Pairs Tune Molecular Geometry - China Isotope Development [asiaisotopeintl.com]

- 8. This compound (PF3) | Jiayuan [jy-chemical.com]

- 9. What are this compound (PF₃) and phosphorus trichloride (PCl₃)? .. [askfilo.com]

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Phosphorus Trifluoride (PF₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of phosphorus trifluoride (PF₃), a molecule of significant interest in coordination chemistry and as a ligand in catalysis. The document synthesizes theoretical predictions with experimental findings, offering detailed insights for professionals in research and development.

Theoretical Framework: VSEPR Theory

The molecular geometry of this compound is fundamentally predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. This model posits that electron pairs in the valence shell of a central atom will arrange themselves to minimize electrostatic repulsion, thereby determining the molecule's three-dimensional shape.

The application of VSEPR theory to PF₃ follows a systematic process:

-

Determine the Central Atom: In PF₃, phosphorus (P) is the central atom as it is the least electronegative.

-

Count Valence Electrons: Phosphorus (Group 15) contributes 5 valence electrons, and each of the three fluorine (Group 17) atoms contributes 7, for a total of 5 + 3(7) = 26 valence electrons.

-

Draw the Lewis Structure: A single bond is formed between the central phosphorus atom and each of the three fluorine atoms, accounting for 6 electrons. The remaining 20 electrons are distributed as lone pairs, with three on each fluorine atom (18 electrons) and one lone pair on the phosphorus atom (2 electrons).

-

Determine the Number of Electron Domains: The central phosphorus atom is surrounded by four electron domains: three bonding pairs (the P-F bonds) and one lone pair.

-

Predict Electron and Molecular Geometry: With four electron domains, the electron geometry is tetrahedral . However, the molecular geometry, which describes the arrangement of only the atoms, is trigonal pyramidal .[1][2][3][4][5][6] The lone pair of electrons on the phosphorus atom exerts a greater repulsive force than the bonding pairs, compressing the F-P-F bond angles.[1][7]

The logical workflow for determining the molecular geometry of PF₃ using VSEPR theory can be visualized as follows:

Quantitative Molecular Parameters

Experimental and theoretical studies have precisely determined the bond angles and bond lengths of this compound. The data from various sources are summarized in the table below for comparative analysis.

| Parameter | Experimental Value | Theoretical/Predicted Value | Method of Determination |

| F-P-F Bond Angle | 96.3° | Approx. 102° | Gas Electron Diffraction |

| 97.7° ± 0.2° | < 109.5° | Microwave Spectroscopy | |

| Approx. 97° | |||

| P-F Bond Length | 1.56 Å | Gas Electron Diffraction | |

| 1.561 Å | |||

| Molecular Geometry | Trigonal Pyramidal | Trigonal Pyramidal | VSEPR, Gas Electron Diffraction, Microwave Spectroscopy |

| Electron Geometry | Tetrahedral | VSEPR |

Experimental Determination of Molecular Geometry

The precise molecular structure of gaseous molecules like this compound is determined using advanced spectroscopic and diffraction techniques. The two primary methods are gas electron diffraction and microwave spectroscopy.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the internuclear distances and bond angles of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of PF₃ is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electrostatic potential of the atoms in the PF₃ molecules.

-

Diffraction Pattern Formation: The scattered electrons create a diffraction pattern of concentric rings on a detector. The intensity and radii of these rings are dependent on the distances between the atoms in the molecule.

-

Data Analysis: The diffraction pattern is analyzed to generate a radial distribution curve, which shows the probability of finding two atoms at a certain distance from each other. Peaks in this curve correspond to the internuclear distances (P-F and F-F).

-

Structure Refinement: From the experimentally determined internuclear distances, the F-P-F bond angle can be calculated using trigonometry. This data is then used to build a three-dimensional model of the molecule.

The general workflow for a gas electron diffraction experiment is illustrated below:

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. For polar molecules like PF₃, this method provides highly accurate data on their moments of inertia, from which the molecular geometry can be derived.

Methodology:

-

Sample Preparation: A sample of PF₃ gas is introduced into a waveguide sample cell at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption Spectrum: At specific frequencies corresponding to the rotational energy level transitions of the PF₃ molecule, the microwaves are absorbed. A detector measures the intensity of the transmitted radiation, generating an absorption spectrum.

-

Spectral Analysis: The frequencies of the absorption lines in the spectrum are used to determine the rotational constants (A, B, and C) of the molecule.

-

Structural Determination: The rotational constants are related to the moments of inertia of the molecule about its principal axes. By analyzing the moments of inertia, and often by studying isotopically substituted versions of the molecule, the precise bond lengths and bond angles can be calculated.

Conclusion

The molecular geometry of this compound is definitively trigonal pyramidal with F-P-F bond angles experimentally determined to be in the range of 96.3° to 97.7°. This structure is accurately predicted by VSEPR theory, which attributes the deviation from the ideal tetrahedral angle of 109.5° to the repulsive effects of the lone pair of electrons on the central phosphorus atom. High-precision experimental techniques, namely gas electron diffraction and microwave spectroscopy, provide the quantitative data that confirms the theoretical model. This comprehensive understanding of PF₃'s structure is crucial for its application in scientific research and industrial processes.

References

- 1. smart.dhgate.com [smart.dhgate.com]

- 2. Predicting Molecular Shapes: VSEPR Model (M9Q1) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]

- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. brainly.in [brainly.in]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electronic Structure and Bonding in Phosphorus Trifluoride (PF₃)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phosphorus trifluoride (PF₃) is a colorless, highly toxic gas notable for its unique electronic structure and its role as a ligand in coordination chemistry, where it acts as a strong π-acceptor, similar to carbon monoxide. An understanding of its molecular geometry, orbital interactions, and bonding characteristics is crucial for applications in inorganic synthesis and catalysis. This technical guide provides a comprehensive analysis of the electronic structure of PF₃, integrating Valence Shell Electron Pair Repulsion (VSEPR) theory, Valence Bond Theory (VBT), and Molecular Orbital (MO) Theory. It presents key quantitative data, details the experimental protocols used for structural determination, and provides visualizations to clarify complex orbital interactions and experimental workflows.

Molecular Structure and Geometry

The foundational aspects of PF₃'s structure can be elucidated using VSEPR theory, which predicts molecular geometry based on the minimization of electrostatic repulsion between valence electron pairs.

VSEPR Theory and Lewis Structure

The phosphorus atom, belonging to Group 15, has five valence electrons. Each of the three fluorine atoms (Group 17) contributes seven valence electrons.

The Lewis structure shows a central phosphorus atom single-bonded to three fluorine atoms, with one lone pair of electrons on the phosphorus atom and three lone pairs on each fluorine atom, satisfying the octet rule for all atoms.[3]

The central phosphorus atom has four regions of electron density: three bonding pairs and one lone pair.[3][4] According to VSEPR theory, this arrangement (AX₃E₁) leads to a tetrahedral electron geometry .[3][5] However, the molecular geometry, which describes the arrangement of only the atoms, is trigonal pyramidal .[3][6][7] The lone pair exerts greater repulsive force than the bonding pairs, compressing the F-P-F bond angles to be less than the ideal tetrahedral angle of 109.5°.[1][8]

Quantitative Molecular Data

Experimental and computational studies have precisely determined the key structural and electronic parameters of the PF₃ molecule.

| Parameter | Value | Citation(s) |

| Molecular Formula | PF₃ | [9] |

| Molar Mass | 87.97 g/mol | [9] |

| Molecular Geometry | Trigonal Pyramidal | [3][9] |

| Electron Geometry | Tetrahedral | [4][5] |

| F-P-F Bond Angle | 96.3° | [9] |

| P-F Bond Length | 156 pm | [10] |

| Dipole Moment | 1.03 D | [4][9] |

| P Electronegativity | 2.19 | [4] |

| F Electronegativity | 3.98 | [4] |

| Standard Enthalpy of Formation (ΔH°f, gas) | -945 kJ/mol | [9] |

Table 1: Key Physical and Structural Parameters of PF₃.

| Spectroscopic Technique | Mode/Parameter | Value (cm⁻¹) / (ppm) | Citation(s) |

| Infrared Spectroscopy | Symmetric Stretch (ν₁) | 892 | [9][11] |

| Infrared Spectroscopy | Asymmetric Stretch (ν₃) | 860 | [11] |

| Infrared Spectroscopy | Deformation (ν₂) | 487 | [9][11] |

| ³¹P NMR Spectroscopy | Chemical Shift (δ) | 97 ppm | [9] |

| ¹⁹F NMR Spectroscopy | Chemical Shift (δ) | -72 ppm | [9] |

Table 2: Spectroscopic Data for PF₃.

Theoretical Bonding Models

The nature of the covalent bonds in PF₃ can be described by both Valence Bond Theory and Molecular Orbital Theory, which provide complementary insights.

Valence Bond Theory (VBT)

VBT describes covalent bonds as the overlap of atomic orbitals.[5] In PF₃, the phosphorus atom undergoes hybridization to form orbitals capable of bonding with the three fluorine atoms and accommodating the lone pair.

-

Ground State P atom configuration: [Ne] 3s²3p³

-

Hybridization: To form four electron domains (three bonds and one lone pair), the 3s orbital and the three 3p orbitals of phosphorus combine to form four equivalent sp³ hybrid orbitals .[2][3][4][12] These orbitals arrange themselves in a tetrahedral geometry.

-

Orbital Overlap: Three of the sp³ hybrid orbitals on phosphorus, each containing a single electron, overlap head-on with a half-filled 2p orbital from each of the three fluorine atoms to form three P-F sigma (σ) bonds.[13] The fourth sp³ hybrid orbital contains the non-bonding lone pair of electrons.[2][6] This model is consistent with the observed trigonal pyramidal geometry.

Molecular Orbital (MO) Theory

MO theory provides a more delocalized picture of bonding. For a molecule like PF₃ with C₃ᵥ symmetry, atomic orbitals of the same symmetry can combine to form molecular orbitals. The phosphorus 3s and 3p orbitals and the fluorine 2p orbitals are the primary contributors to the valence molecular orbitals.

The MO diagram for PF₃ is complex, but a simplified view shows that the highest occupied molecular orbital (HOMO) is primarily a non-bonding orbital with significant P 3s and 3p character, corresponding to the lone pair. The lowest unoccupied molecular orbitals (LUMOs) are a degenerate pair of antibonding orbitals (e symmetry).[4] The similarity of PF₃'s frontier orbitals (HOMO and LUMOs) to those of carbon monoxide explains its efficacy as a π-acceptor ligand in transition metal complexes.[4]

References

- 1. Ab initio SCF-MO calculations of the electronic structures of PH3, PF3 and PMe3 - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. topblogtenz.com [topblogtenz.com]

- 4. Molecular Orbitals for PF3 [teaching.ncl.ac.uk]

- 5. EdTech Books [open.byu.edu]

- 6. youtube.com [youtube.com]

- 7. The Microwave Spectra of POF3 and PSF3 | Scilit [scilit.com]

- 8. chegg.com [chegg.com]

- 9. 8. Electron Diffraction — Modern Lab Experiments documentation [wanda.fiu.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. A Comprehensive Guide to Drawing the Lewis Structure of this compound (PF3): From Valence Electrons to VSEPR - China Isotope Development [asiaisotopeintl.com]

- 12. PF3 Lewis Structure Explained: How Phosphorus Lone Pairs Tune Molecular Geometry - China Isotope Development [asiaisotopeintl.com]

- 13. ixnovi.people.wm.edu [ixnovi.people.wm.edu]

A Comprehensive Technical Guide to the Thermodynamic Properties and Stability of Phosphorus Trifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties and stability of Phosphorus Trifluoride (PF₃), a critical reagent and ligand in various chemical syntheses. The following sections detail its thermodynamic parameters, stability profile, and the experimental methodologies used for their determination, offering valuable data for researchers and professionals in chemistry and drug development.

Thermodynamic Properties of this compound

This compound is a thermodynamically stable molecule, a property underscored by its highly negative standard enthalpy of formation. The key thermodynamic parameters for gaseous PF₃ at standard conditions (298.15 K and 1 bar) are summarized below.

Core Thermodynamic Data

The fundamental thermodynamic properties of PF₃ are presented in Table 1. These values are essential for predicting the spontaneity and energy changes of reactions involving this compound.

| Thermodynamic Property | Symbol | Value |

| Standard Enthalpy of Formation (gas) | ΔH°f (g) | -958.44 kJ/mol |

| Standard Molar Entropy (gas) | S° (g) | 273.06 J/(mol·K) |

| Standard Gibbs Free Energy of Formation (gas) | ΔG°f (g) | -927.9 kJ/mol |

Note: The Standard Gibbs Free Energy of Formation was calculated using the equation ΔG°f = ΔH°f - TΔS°f, based on the formation reaction from its elements in their standard states: P₄(s, white) + 6F₂(g) → 4PF₃(g).

Physicochemical Properties

Selected physicochemical properties of this compound are detailed in Table 2, providing a broader context for its behavior under various conditions.

| Property | Value |

| Molecular Weight | 87.97 g/mol |

| Boiling Point | -101.8 °C |

| Melting Point | -151.5 °C |

| P-F Bond Energy | ~490 kJ/mol |

| Dipole Moment | 1.03 D |

Stability and Reactivity Profile

The stability of this compound is a key consideration for its handling, storage, and application in chemical reactions.

Thermal Stability

This compound exhibits notable thermal stability, only undergoing decomposition at elevated temperatures. The decomposition proceeds via the homolytic cleavage of the P-F bonds.[1]

-

Decomposition Temperature: > 600 °C[1]

Reactivity with Common Reagents

The reactivity of PF₃ with various substances is summarized below:

-

Water: It hydrolyzes slowly in water to produce phosphorous acid (H₃PO₃) and hydrogen fluoride (B91410) (HF).[1][2][3] The reaction rate is significantly increased at higher pH.[1][4]

-

Oxygen/Air: While one source indicates it does not fume in air, others describe it as highly reactive with oxygen.[5][6] This suggests that while not pyrophoric, it can be oxidized. Dioxygen difluoride reacts with PF₃ to form phosphorus pentafluoride (PF₅) and polymeric phosphorus oxyfluoride.[7]

-

Metals: Reacts with hot metals to form phosphides and fluorides.[2][4]

-

Lewis Bases: Forms stable adducts with Lewis bases, such as ammonia.[1][2][4]

-

Oxidizing Agents: It is oxidized by strong oxidizing agents like bromine and potassium permanganate (B83412) to phosphorus pentafluoride and phosphate (B84403) derivatives.[1][2][4]

-

Glass: Does not attack glass at room temperature but will react at high temperatures.[2][4]

-

Drying Agents: Anhydrous potassium hydroxide (B78521) can be used for drying with minimal loss of PF₃.[2][4]

The following diagram illustrates the key stability and reactivity relationships of this compound.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Phosphorus_trifluoride [chemeurope.com]

- 5. This compound: The Essential Gas for Next-Generation Material Processing - China Isotope Development [asiaisotopeintl.com]

- 6. This compound (PF3) | Jiayuan [jy-chemical.com]

- 7. apps.dtic.mil [apps.dtic.mil]

A Comprehensive Technical Guide to the History and Discovery of Phosphorus Trifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorus trifluoride (PF₃) is a colorless, odorless, and highly toxic gas with significant applications in coordination chemistry and as a precursor in specialized synthetic processes.[1] Its discovery and the subsequent development of viable synthesis routes represent a notable progression in the field of inorganic chemistry. This document provides an in-depth exploration of the historical context of PF₃'s discovery, detailed experimental protocols for its synthesis, a summary of its key physicochemical properties, and visual representations of its historical timeline and experimental workflows. PF₃ is particularly notable for its role as a strong π-acceptor ligand, forming stable complexes with transition metals, a property that makes it analogous to carbon monoxide.[2][3][4]

Historical Development and Discovery

The journey to isolating and characterizing this compound is rooted in the broader history of phosphorus and fluorine chemistry. The element phosphorus was first isolated in 1669 by Hennig Brandt, who discovered it while processing large quantities of urine in his alchemical pursuits.[5] However, the systematic study of phosphorus-fluorine compounds would not occur for more than two centuries.

Investigations into phosphorus-fluorine chemistry began in the late 19th century.[1] The French chemist Henri Moissan, renowned for his pioneering work in fluorine chemistry and for being the first to isolate elemental fluorine in 1886, is credited with the first preparation of this compound.[6][7][8][9] Moissan's early work involved the preparation of both this compound (PF₃) and phosphorus pentafluoride (PF₅) through various methods, including halogen-exchange processes.[10]

Initial synthesis methods, such as the direct fluorination of phosphorus, proved impractical due to poor control and low yields.[1] The reliable and systematic laboratory synthesis of PF₃ became possible with the development of halogen exchange methods in the 1930s.[1] This breakthrough facilitated more detailed studies of its chemical and structural properties, paving the way for its use in coordination chemistry, a field where its significance was highlighted by the work of Joseph Chatt in the 1950s.[1]

Caption: A diagram illustrating the key milestones in the history of this compound.

Physicochemical Properties

This compound's utility in various chemical applications stems from its distinct molecular structure and properties. It adopts a trigonal pyramidal geometry, consistent with VSEPR theory, with the central phosphorus atom having sp³ hybridization.[1] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | PF₃ | [3] |

| Molar Mass | 87.97 g/mol | [2] |

| Appearance | Colorless gas | [3][4] |

| Density | 3.91 g/L (gas) | [2][3] |

| Melting Point | -151.5 °C (121.6 K) | [2][3] |

| Boiling Point | -101.8 °C (171.3 K) | [2][3] |

| Molecular Shape | Trigonal pyramidal | [1][3] |

| F-P-F Bond Angle | 96.3° | [1][4] |

| Dipole Moment | 1.03 D | [1][3] |

| Standard Enthalpy of Formation (gas) | -945 kJ/mol | [3][4] |

| NMR Chemical Shift (³¹P) | 97 ppm (downfield of H₃PO₄) | [3][4] |

| Solubility in Water | Slow hydrolysis | [3] |

Experimental Protocols for Synthesis

The synthesis of this compound is predominantly achieved through halogen exchange reactions, where a phosphorus(III) chloride is treated with a fluoride (B91410) source.

Method 1: Reaction with Zinc Fluoride (Common Laboratory Scale)

This is one of the most common and reliable laboratory methods for preparing PF₃.[1]

-

Protocol:

-

Apparatus Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a cold trap (cooled to -95 °C to -100 °C) and a gas collection system. The entire apparatus must be thoroughly dried and purged with an inert gas (e.g., Nitrogen or Argon) to exclude moisture and oxygen.[1]

-

Reactants: The flask is charged with anhydrous zinc fluoride (ZnF₂). Phosphorus trichloride (B1173362) (PCl₃) is placed in the dropping funnel.

-

Reaction Conditions: The flask containing ZnF₂ is heated to 150-200 °C.[1] PCl₃ is then added dropwise to the heated, stirred ZnF₂.

-

Product Collection: The gaseous PF₃ product passes through the condenser and is collected in the cold trap as a liquid. The reaction typically proceeds with yields exceeding 80%.[1]

-

Purification: The collected PF₃ can be further purified by fractional distillation under an inert atmosphere to remove any volatile impurities.[1]

-

Caption: Workflow for the laboratory synthesis of PF₃ using the zinc fluoride method.

Method 2: Reaction with Hydrogen Fluoride

This method is also widely used, particularly on an industrial scale.

-

Protocol:

-

Reactants: Phosphorus trichloride (PCl₃) is reacted with anhydrous hydrogen fluoride (HF).

-

Reaction Conditions: Careful temperature control is critical to prevent side reactions. The reaction typically achieves a yield of 70-75%.[1] An alternative industrial process involves reacting elemental phosphorus directly with anhydrous HF at elevated temperatures (180–220 °C) under autogenous pressure.[2][11]

-

Purification: The resulting PF₃ gas is separated from the hydrogen chloride (HCl) byproduct, often through fractional condensation or distillation. All procedures require the strict exclusion of moisture.[1]

-

Other fluoride sources that can be used for the halogen exchange reaction include calcium fluoride (CaF₂), arsenic trifluoride (AsF₃), and antimony trifluoride (SbF₃).[1][3]

Conclusion

The discovery of this compound by Henri Moissan marked a significant step in inorganic fluorine chemistry. The subsequent development of efficient halogen exchange synthesis methods in the early 20th century transformed PF₃ from a laboratory curiosity into a valuable reagent. Its unique electronic structure, which allows it to act as a strong π-acceptor ligand similar to carbon monoxide, has cemented its importance in the fields of coordination chemistry and catalysis.[1] The detailed protocols and data presented in this guide offer a comprehensive resource for professionals engaged in chemical research and development.

References

- 1. webqc.org [webqc.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Phosphorus_trifluoride [chemeurope.com]

- 5. Hennig Brandt and the Discovery of Phosphorus | Science History Institute [sciencehistory.org]

- 6. todayinsci.com [todayinsci.com]

- 7. Henri Moissan - Wikipedia [en.wikipedia.org]

- 8. Henri Moissan | Nobel Prize, Nobel Laureate, Fluorine | Britannica [britannica.com]

- 9. Ferdinand Frédéric Henri Moissan: The first French Nobel Prize winner in chemistry or nec pluribus impar [comptes-rendus.academie-sciences.fr]

- 10. researchgate.net [researchgate.net]

- 11. US3387935A - Preparation of phosphorus tri-fluoride - Google Patents [patents.google.com]

An In-depth Technical Guide to Phosphorus Trifluoride for Researchers and Drug Development Professionals

An Introduction to Phosphorus Trifluoride: Properties, Synthesis, and Applications

This compound (PF₃) is a colorless, odorless, and highly toxic gas with the chemical formula PF₃.[1] It is a significant compound in the field of inorganic and coordination chemistry, primarily recognized for its role as a ligand in metal complexes.[1][2] Its properties as a strong π-acceptor, comparable to carbon monoxide (CO), make it a subject of interest for creating novel metal complexes, some of which are not achievable with CO.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and handling, and an exploration of its biochemical interactions, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

Correctly identifying and naming chemical compounds is crucial for scientific communication and safety. This compound is known by several names and is uniquely identified by its CAS number.

| Identifier | Value |

| CAS Number | 7783-55-3 |

| IUPAC Names | This compound, Phosphorus(III) fluoride (B91410), Trifluorophosphane |

| Other Names | Trifluorophosphine, Phosphorous fluoride |

| Chemical Formula | PF₃ |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data.

Physical and Thermodynamic Properties

| Property | Value |

| Molar Mass | 87.968971 g/mol [1] |

| Appearance | Colorless gas[1] |

| Density | 3.91 g/L (gas)[1][2] |

| Melting Point | -151.5 °C[1] |

| Boiling Point | -101.8 °C[1] |

| Dipole Moment | 1.03 D[1][2] |

| Standard Enthalpy of Formation (ΔH°f) | -945 kJ/mol (gas)[1] |

| F−P−F Bond Angle | ~96.3°[1] |

Spectroscopic Data

| Spectroscopic Method | Observation |

| ³¹P NMR | Chemical shift of 97 ppm (downfield of H₃PO₄)[1] |

| Infrared Spectroscopy | Characteristic absorptions at 892 cm⁻¹ and 858 cm⁻¹[2] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section provides methodologies for the synthesis of this compound, the preparation of a representative metal complex, and a protocol for assessing its cytotoxicity.

Synthesis of this compound via Halogen Exchange

This compound is typically synthesized in the laboratory through a halogen exchange reaction using phosphorus trichloride (B1173362) (PCl₃) as a starting material.[1] One common method involves the use of zinc fluoride (ZnF₂).[1][2]

Reaction: 2 PCl₃ + 3 ZnF₂ → 2 PF₃ + 3 ZnCl₂[1][2]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Anhydrous zinc fluoride (ZnF₂)

-

High-temperature reaction vessel (e.g., a Monel or nickel pressure vessel)[3]

-

Inert gas supply (e.g., nitrogen or argon)

-

Cold traps (for product collection and purification)

-

Vacuum line

Procedure:

-

Ensure all glassware and the reaction vessel are thoroughly dried to prevent hydrolysis of PCl₃ and PF₃.

-

In an inert atmosphere (e.g., a glovebox), charge the reaction vessel with anhydrous zinc fluoride.

-

Slowly add phosphorus trichloride to the reaction vessel. The molar ratio should be in accordance with the reaction stoichiometry.

-

Seal the reaction vessel and connect it to a manifold equipped with a pressure gauge, an inert gas inlet, and an outlet leading to a series of cold traps.

-

Heat the reaction mixture to 150-200 °C.[2] The reaction is typically carried out under autogenous pressure.[3]

-

Maintain the reaction at this temperature for several hours to ensure completion. The reaction progress can be monitored by observing the pressure within the vessel.

-

After the reaction is complete, cool the vessel to room temperature.

-

The gaseous product, this compound, is then carefully vented from the reaction vessel through the series of cold traps. A trap cooled with a dry ice/acetone bath (-78 °C) can condense any unreacted PCl₃, while a trap cooled with liquid nitrogen (-196 °C) will collect the PF₃ product.[3]

-

Purification can be achieved through fractional condensation to remove any volatile impurities.[2]

Safety Precautions: This synthesis must be conducted in a well-ventilated fume hood due to the high toxicity of both the reactant (PCl₃) and the product (PF₃). All handling should be performed under an inert atmosphere to prevent side reactions with moisture and oxygen.[2]

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis of a Metal-Phosphorus Trifluoride Complex

The primary application of this compound is as a ligand in the formation of metal complexes.[1] For instance, Ni(PF₃)₄ can be synthesized directly from nickel metal.[1]

Reaction: Ni + 4 PF₃ → Ni(PF₃)₄[1]

Materials:

-

Nickel metal powder

-

This compound gas

-

High-pressure reactor

-

Inert gas supply

Procedure:

-

Place nickel metal powder into a high-pressure reactor.

-

Evacuate the reactor to remove air and moisture.

-

Introduce this compound gas into the reactor.

-

Heat the reactor to 100 °C under a pressure of 35 MPa.[1]

-

Maintain these conditions for the duration of the reaction.

-

After the reaction, cool the reactor and carefully vent the excess PF₃ gas.

-

The product, Ni(PF₃)₄, can be collected and purified.

In Vitro Cytotoxicity Assay for Inhaled Toxicants

Given the high toxicity of this compound, assessing its effect on cell viability is critical. This protocol is a general framework for an in vitro cytotoxicity assay for a gaseous toxicant, which can be adapted for PF₃.[4] Such assays are crucial in the early stages of drug development and toxicology studies.[5]

Cell Culture:

-

A suitable human cell line, such as bronchial epithelial cells (e.g., BEAS-2B), should be used.[6]

-

Cells are cultured at an air-liquid interface (ALI) to mimic the in vivo conditions of the respiratory tract.[4][7]

Exposure System:

-

A specialized exposure chamber is required to deliver a precise concentration of the gaseous toxicant to the cells cultured at the ALI.

Procedure:

-

Seed the cells on permeable supports and culture them until a differentiated epithelium is formed at an air-liquid interface.

-

Place the cell culture plates into the exposure chamber.

-

Introduce a controlled concentration of this compound gas into the chamber for a defined exposure time. Control cultures should be exposed to a stream of clean air.

-

Following exposure, remove the cells from the chamber and incubate for a specified period (e.g., 24-72 hours).[8]

-

Assess cell viability using a standard method, such as the MTT assay, which measures mitochondrial activity, or a lactate (B86563) dehydrogenase (LDH) release assay, which indicates loss of membrane integrity.[8][9]

-

Include positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.[8]

-

Data is typically expressed as the percentage of cell viability compared to the air-exposed control.

Biochemical Pathways and Toxicity

The toxicity of this compound is analogous to that of carbon monoxide; it acts as a potent respiratory poison by binding to the iron atom in hemoglobin, thereby preventing the transport of oxygen in the blood.[1] This interaction leads to cellular hypoxia.

The mechanism involves the binding of PF₃ to the ferrous iron (Fe²⁺) of the heme groups in hemoglobin, forming a stable complex. This binding is much stronger than that of oxygen, leading to a significant reduction in the oxygen-carrying capacity of the blood. Furthermore, the binding of PF₃ to one heme site can increase the oxygen affinity of the remaining sites on the same hemoglobin molecule, impairing oxygen release to the tissues.[10] This leads to systemic hypoxia, affecting organs with high oxygen demand, such as the brain and heart, most severely.[10][11]

The following diagram illustrates the mechanism of this compound toxicity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. US3387935A - Preparation of phosphorus tri-fluoride - Google Patents [patents.google.com]

- 4. In vitro Cell Culture Model for Toxic Inhaled Chemical Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. opentrons.com [opentrons.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | In vitro Alternatives to Acute Inhalation Toxicity Studies in Animal Models—A Perspective [frontiersin.org]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

- 10. Carbon Monoxide Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide on the Lewis Structure, Polarity, and Dipole Moment of Phosphorus Trifluoride (PF3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorus trifluoride (PF3) is a colorless, odorless, and highly toxic gas that serves as a significant ligand in coordination chemistry and has applications in various chemical syntheses. Its molecular properties, governed by its electronic structure and geometry, are crucial for understanding its reactivity and potential applications. This technical guide provides a comprehensive analysis of the Lewis structure, molecular polarity, and dipole moment of PF3, supported by quantitative data and an overview of the experimental methodologies used for their determination.

Lewis Structure and Molecular Geometry

The electronic configuration and geometry of this compound can be elucidated through its Lewis structure and Valence Shell Electron Pair Repulsion (VSEPR) theory.

1.1. Valence Electron Count The total number of valence electrons in PF3 is calculated as follows:

-

Phosphorus (P) is in Group 15, contributing 5 valence electrons.

-

Fluorine (F) is in Group 17, with each of the three atoms contributing 7 valence electrons.

-

Total Valence Electrons = 5 + 3(7) = 26 electrons.

1.2. Lewis Structure Construction The Lewis structure for PF3 places the phosphorus atom as the central atom, bonded to three fluorine atoms. Each P-F bond is a single bond, accounting for 6 electrons. The remaining 20 electrons are distributed as lone pairs, with three lone pairs on each fluorine atom (18 electrons) and one lone pair on the phosphorus atom (2 electrons). This arrangement satisfies the octet rule for all atoms.

1.3. VSEPR Theory and Molecular Shape According to VSEPR theory, the central phosphorus atom has four electron domains: three bonding pairs (the P-F bonds) and one lone pair. The electron geometry is therefore tetrahedral. However, the molecular geometry, which describes the arrangement of the atoms, is trigonal pyramidal .[1][2] The lone pair on the phosphorus atom exerts greater repulsion than the bonding pairs, compressing the F-P-F bond angles to be less than the ideal tetrahedral angle of 109.5°.[1][3]

Polarity of this compound

The polarity of a molecule is determined by both the polarity of its individual bonds and its overall molecular geometry.

2.1. Bond Polarity The electronegativity of phosphorus is approximately 2.19, while that of fluorine is 3.98. The significant difference in electronegativity (ΔEN ≈ 1.79) results in highly polar covalent P-F bonds. In each P-F bond, the electron density is shifted towards the more electronegative fluorine atom, creating a partial negative charge (δ-) on the fluorine and a partial positive charge (δ+) on the phosphorus.

2.2. Molecular Polarity Despite the presence of polar bonds, the overall polarity of a molecule depends on its symmetry.[4][5] In the case of PF3, the trigonal pyramidal geometry is asymmetrical.[1][6] The individual bond dipoles of the three P-F bonds do not cancel each other out.[6][7] Furthermore, the lone pair of electrons on the phosphorus atom contributes to the overall asymmetry and the net molecular dipole. The vector sum of the bond dipoles and the contribution from the lone pair results in a non-zero net dipole moment, making PF3 a polar molecule .[1][6]

Quantitative Data

The structural and electronic properties of PF3 have been determined experimentally and corroborated by computational methods.[1][8]

| Property | Value | Source of Determination |

| Molecular Geometry | Trigonal Pyramidal | VSEPR Theory, Spectroscopy |

| Electron Geometry | Tetrahedral | VSEPR Theory |

| P-F Bond Length | ~1.56 Å | Gas-phase Electron Diffraction[3] |

| F-P-F Bond Angle | ~96.3° | Gas-phase Electron Diffraction[3] |

| Dipole Moment (µ) | 1.03 D | Microwave Spectroscopy (Stark Effect) |

| Electronegativity (P) | 2.19 (Pauling scale) | Standard Tables |

| Electronegativity (F) | 3.98 (Pauling scale) | Standard Tables |

Experimental Protocols for Structural and Polarity Determination

The precise measurement of molecular geometry and dipole moment for molecules like PF3 is achieved through sophisticated spectroscopic techniques.

4.1. Determination of Molecular Geometry: Gas-Phase Electron Diffraction (GED) Gas-phase electron diffraction is a primary technique for determining the precise bond lengths and angles of covalent molecules in the gaseous state, free from intermolecular forces.[9]

-

Principle: A high-energy beam of electrons is directed through a gaseous sample of PF3. The electrons are scattered by the electrostatic potential of the molecule's constituent atoms. The scattered electrons create a diffraction pattern of concentric rings on a detector.

-

Methodology:

-

A gaseous sample of PF3 is introduced into a high-vacuum chamber.

-

A monochromatic beam of electrons is passed through the gas jet.

-

The resulting diffraction pattern is recorded on a photographic plate or a digital detector.

-

The intensity of the scattered electrons varies as a function of the scattering angle. This pattern contains information about the distances between all pairs of atoms in the molecule.

-

By analyzing the diffraction pattern, particularly the radial distribution curve, the internuclear distances (P-F and F-F) can be calculated. From these distances, the F-P-F bond angle can be derived with high precision.[9][10]

-

4.2. Determination of Dipole Moment: Microwave Spectroscopy and the Stark Effect Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It is highly sensitive to the molecule's moments of inertia and, in the presence of an electric field, its dipole moment.[1][11][12]

-

Principle: Polar molecules, like PF3, absorb microwave radiation at specific frequencies corresponding to transitions between quantized rotational energy levels. The application of an external static electric field (the Stark effect) causes a splitting and shifting of these rotational lines.[13] The magnitude of this splitting is directly proportional to the molecule's permanent dipole moment.

-

Methodology:

-

A low-pressure gaseous sample of PF3 is introduced into a waveguide in the microwave spectrometer.

-

Microwave radiation is swept across a range of frequencies, and the absorption spectrum is recorded.

-

A strong, uniform electric field is applied across the sample using Stark electrodes.

-

The rotational spectrum is recorded again in the presence of the electric field.

-

The observed shifts and splittings of the spectral lines are measured.

-

By analyzing these Stark shifts, the permanent electric dipole moment of the PF3 molecule can be accurately calculated.[13]

-

Visualizations

The following diagrams illustrate the key structural and electronic features of this compound.

Caption: Lewis dot structure of PF3.

Caption: Dipole moments in the PF3 molecule.

Conclusion

The this compound molecule exhibits a trigonal pyramidal geometry due to the presence of a lone pair on the central phosphorus atom. This asymmetrical structure, combined with the high polarity of the P-F bonds, results in a significant net dipole moment, rendering the molecule polar. The precise structural parameters and dipole moment have been experimentally verified using gas-phase electron diffraction and microwave spectroscopy, respectively. A thorough understanding of these fundamental properties is essential for predicting the chemical behavior of PF3, particularly its role as a ligand in organometallic chemistry and its interactions in various chemical systems relevant to research and drug development.

References

- 1. PF3 Lewis Structure Explained: How Phosphorus Lone Pairs Tune Molecular Geometry - China Isotope Development [asiaisotopeintl.com]

- 2. Comparison of experimental and theoretical dipole moment derivatives of PF/sub 3/. [Charge-distortion sense, corrections] (Journal Article) | ETDEWEB [osti.gov]

- 3. webqc.org [webqc.org]

- 4. dc.narpm.org [dc.narpm.org]

- 5. Molecular Polarity [preparatorychemistry.com]

- 6. youtube.com [youtube.com]

- 7. molecular structure - Why does the this compound molecule have dipole moment? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Stark effect - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Phosphorus Trifluoride (PF₃): An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characterization of phosphorus trifluoride (PF₃) using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. It includes detailed data, experimental protocols, and logical diagrams to facilitate a deeper understanding of the molecular properties of PF₃.

Introduction to this compound (PF₃)

This compound is a colorless, odorless, and highly toxic gas.[1][2] It is a pyramidal molecule with C₃ᵥ point group symmetry.[2][3] Its primary application is as a ligand in metal complexes, where it exhibits strong π-acceptor properties similar to carbon monoxide.[1] Understanding its spectroscopic signature is crucial for its identification, quantification, and for studying its interactions in various chemical systems.

Infrared (IR) Spectroscopy of PF₃

Infrared spectroscopy probes the vibrational modes of a molecule. For PF₃, a non-linear molecule, the number of vibrational modes is given by 3N-6, where N is the number of atoms. Thus, PF₃ has 3(4)-6 = 6 vibrational modes. Due to the C₃ᵥ symmetry, these modes are categorized into two non-degenerate A₁-type modes (ν₁ and ν₂) and two degenerate E-type modes (ν₃ and ν₄).[3][4] All four fundamental vibrations are active in the infrared spectrum.[5]

Vibrational Mode Data

The fundamental vibrational frequencies of gaseous PF₃ are summarized in the table below. These values are critical for the qualitative identification of the compound.

| Vibrational Mode | Symmetry | Description | Wavenumber (cm⁻¹) | References |

| ν₁ | A₁ | Symmetric P-F Stretch | 892 | [5][6] |

| ν₂ | A₁ | Symmetric F-P-F Bend | 487 | [5][6] |

| ν₃ | E | Asymmetric P-F Stretch | 860 | [5] |

| ν₄ | E | Asymmetric F-P-F Bend | 344 | [5] |

Note: Some sources may report slightly different values due to variations in experimental conditions and resolution.[5][6] For instance, another source reports the asymmetric stretch at 858 cm⁻¹.[6]

Experimental Protocol: Gas-Phase IR Spectroscopy

Obtaining a high-quality IR spectrum of a gaseous sample like PF₃ requires specific equipment and procedures.

Objective: To record the infrared absorption spectrum of gaseous this compound.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Gas cell (typically 10 cm path length, may require longer path length or multi-reflection cells for low concentrations) with IR-transparent windows (e.g., KBr, NaCl)

-

Vacuum line

-

This compound gas cylinder with a regulator

-

Sample handling system for introducing the gas into the cell

Procedure:

-

Background Spectrum: Evacuate the gas cell to a high vacuum to remove any atmospheric gases (H₂O, CO₂). Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and any residual atmospheric components.[7]

-

Sample Introduction: Carefully introduce the PF₃ gas into the evacuated gas cell to the desired pressure. The pressure will depend on the path length of the cell and the intensity of the absorption bands.

-

Sample Spectrum: Acquire the infrared spectrum of the PF₃ sample. The typical range for fundamental vibrations is 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum. The positions of the absorption bands corresponding to the vibrational modes of PF₃ are then identified and analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy of PF₃

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For PF₃, both ³¹P and ¹⁹F nuclei are NMR-active, each with a nuclear spin of 1/2 and 100% natural abundance, making them excellent probes for structural elucidation.[8]

³¹P NMR Spectroscopy

The ³¹P NMR spectrum of PF₃ provides information about the electronic environment of the phosphorus atom.

-

Chemical Shift (δ): The ³¹P chemical shift is approximately 97 ppm downfield from the 85% H₃PO₄ reference standard.[1][6] This significant downfield shift is attributed to the high electronegativity of the fluorine atoms.[6]

-

Coupling: The phosphorus signal is split by the three equivalent fluorine atoms. According to the n+1 rule, the signal will appear as a quartet due to coupling with the three fluorine nuclei (I=1/2).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides complementary information from the perspective of the fluorine atoms.

-

Chemical Shift (δ): There is some variation in the reported chemical shift for ¹⁹F in PF₃. One source reports a singlet at -72 ppm relative to CFCl₃[6], while another indicates a value of -34 ppm .[9] This discrepancy may arise from different experimental conditions or referencing standards.

-

Coupling: The fluorine signal is split by the phosphorus atom. Since there is one phosphorus atom (I=1/2), the ¹⁹F signal will appear as a doublet .

NMR Spectroscopic Data Summary

| Nucleus | Chemical Shift (δ) | Reference Standard | Multiplicity | Coupling Partner |

| ³¹P | ~97 ppm | 85% H₃PO₄ | Quartet | 3 x ¹⁹F |

| ¹⁹F | -34 to -72 ppm | CFCl₃ | Doublet | 1 x ³¹P |

Experimental Protocol: Gas-Phase NMR Spectroscopy

Recording NMR spectra of gaseous samples presents unique challenges compared to liquid-state NMR.

Objective: To record the ³¹P and ¹⁹F NMR spectra of gaseous this compound.

Materials and Equipment:

-

High-field NMR Spectrometer equipped with a suitable probe for gas-phase measurements (e.g., a flow probe).

-

High-pressure NMR tube.

-

Gas handling line for sample condensation and transfer.

-

This compound gas.

-

Deuterated solvent (for field-frequency lock if required by the instrument, though some modern instruments may not require it for gas-phase measurements).

Procedure:

-

Sample Preparation: Introduce the gaseous PF₃ into a high-pressure NMR tube. This is often done by condensing the gas into the tube at low temperature (e.g., using liquid nitrogen) and then sealing the tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for the desired nucleus (³¹P or ¹⁹F).

-

Locking and Shimming: If a deuterated solvent is used as an external standard for locking, the field is locked onto the deuterium (B1214612) signal. The magnetic field homogeneity is then optimized by shimming. For gas-phase samples without a lock, shimming is performed by optimizing the signal of the analyte itself.

-

Data Acquisition: Acquire the NMR spectrum. For ³¹P NMR, proton decoupling is often used, though not strictly necessary for PF₃. For ¹⁹F NMR, proton decoupling is irrelevant.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced.

Visualizations

Logical Relationship of PF₃ Structure and Spectroscopy

Caption: Molecular structure and symmetry of PF₃ dictate its IR and NMR spectroscopic features.

Experimental Workflow for Spectroscopic Characterization

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The Infrared Spectra of NF3 and PF3 (1952) | M. Kent Wilson | 86 Citations [scispace.com]

- 6. webqc.org [webqc.org]

- 7. researchgate.net [researchgate.net]

- 8. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Understanding the vibrational modes of the PF3 molecule.

An In-Depth Technical Guide to the Vibrational Modes of the PF₃ Molecule

Introduction

Phosphorus trifluoride (PF₃) is a colorless and odorless gas that serves as a significant ligand in coordination chemistry, analogous to carbon monoxide. Its molecular structure and vibrational dynamics are of fundamental interest to researchers in physical chemistry and spectroscopy. PF₃ adopts a trigonal pyramidal geometry, a consequence of the lone pair of electrons on the central phosphorus atom, and belongs to the C₃ᵥ point group.[1][2][3] This symmetry dictates the nature and activity of its vibrational modes. This guide provides a comprehensive overview of the theoretical principles governing these modes, the experimental protocols for their determination, and a summary of the key vibrational data.

Theoretical Framework

The vibrational dynamics of a molecule are described by its normal modes of vibration, which are collective, synchronous motions of the atoms that can be excited independently.

Number and Symmetry of Vibrational Modes

For a non-linear molecule, the number of fundamental vibrational modes is given by the formula 3N - 6, where N is the number of atoms in the molecule.[4] For PF₃, with one phosphorus atom and three fluorine atoms (N=4), the number of vibrational modes is:

3(4) - 6 = 6 vibrational modes.

These six modes can be classified according to the irreducible representations of the C₃ᵥ point group to which PF₃ belongs.[5] Group theory analysis shows that the vibrational modes of PF₃ are distributed among the symmetry species A₁ and E as follows:

Γᵥᵢ♭ = 2A₁ + 2E

This indicates that there are four fundamental vibrational frequencies:

Spectroscopic Activity

The activity of these vibrational modes in infrared (IR) and Raman spectroscopy is determined by selection rules based on their symmetry.

-

Infrared (IR) Activity: A vibrational mode is IR active if it causes a change in the molecule's dipole moment. For the C₃ᵥ point group, modes belonging to the A₁ and E symmetry species are IR active.

-

Raman Activity: A vibrational mode is Raman active if it causes a change in the molecule's polarizability. For the C₃ᵥ point group, modes belonging to the A₁ and E species are also Raman active.

Therefore, all four fundamental vibrational modes of PF₃ are expected to be observable in both IR and Raman spectra.[8]

Data Presentation: Vibrational Frequencies

The vibrational frequencies of PF₃ have been extensively studied using high-resolution spectroscopic techniques and computational methods.[1][9] The experimentally observed frequencies for the four fundamental modes are summarized in the table below.

| Mode | Symmetry | Description | Frequency (cm⁻¹) |

| ν₁ | A₁ | Symmetric P-F Stretch | 892[8][10][11] |

| ν₂ | A₁ | Symmetric F-P-F Bend (Deformation) | 487[7][8][10] |

| ν₃ | E | Degenerate (Asymmetric) P-F Stretch | 860[10] |

| ν₄ | E | Degenerate (Asymmetric) F-P-F Bend (Deformation) | 347[7] |

Note: The frequency for the ν₃ mode can be slightly shifted due to a phenomenon known as Fermi resonance, which is an interaction between a fundamental vibration and an overtone or combination band. In PF₃, a Fermi resonance has been identified between the ν₃ fundamental and the ν₂ + ν₄ combination band.[7][9]

Experimental Protocols

The determination of vibrational frequencies relies on spectroscopic techniques that probe the transitions between vibrational energy levels.

Infrared (IR) Spectroscopy

High-resolution Fourier Transform Infrared (FTIR) spectroscopy is a primary method for measuring the vibrational spectrum of gaseous PF₃.[7]

Methodology:

-

Sample Preparation: A sample of pure PF₃ gas is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or CsI).

-

Instrumentation: An FTIR spectrometer, such as a Bruker 120 HR interferometer, is used.[7]

-

Data Acquisition: A broad-spectrum infrared beam is passed through the gas cell. The interferometer modulates the IR signal, which is then detected after passing through the sample.

-

Signal Processing: A Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum (absorbance or transmittance vs. wavenumber).

-

Analysis: The absorption bands in the spectrum correspond to the IR-active vibrational modes (A₁ and E). The PQR structure of parallel bands can identify the A₁ modes.[8]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy.

Methodology:

-

Sample Preparation: A sample of PF₃ gas is held in a transparent container.

-

Instrumentation: A Raman spectrometer is used, consisting of a high-intensity monochromatic light source (typically a laser), sample illumination optics, and a detector to analyze the scattered light.

-

Data Acquisition: The laser beam is focused on the PF₃ sample. The light scattered by the sample is collected, passed through a filter to remove the intense Rayleigh scattered light (at the laser frequency), and dispersed by a grating onto a detector.

-

Analysis: The spectrum reveals Stokes (lower frequency) and anti-Stokes (higher frequency) lines shifted relative to the laser frequency. These shifts correspond to the energies of the Raman-active vibrational modes (A₁ and E). Polarization measurements of the scattered light can be used to distinguish between the totally symmetric A₁ modes (polarized) and the E modes (depolarized).

Visualization of Vibrational Mode Derivation

The logical flow from molecular properties to the specific number and symmetry of vibrational modes can be visualized.

Caption: Logical workflow for determining the vibrational modes of the PF₃ molecule.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Solved What the molecular shape and the point group of PF3? | Chegg.com [chegg.com]

- 3. ck12.org [ck12.org]

- 4. Solved 1. The molecule PF3 is a trigonal pyramidal molecule | Chegg.com [chegg.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound [webbook.nist.gov]

- 11. srd.nist.gov [srd.nist.gov]

Phosphorus trifluoride phase diagram and critical point.

An In-depth Technical Guide to the Phase Diagram and Critical Point of Phosphorus Trifluoride (PF3)

This technical guide provides a comprehensive overview of the phase behavior of this compound (PF3), with a specific focus on its critical point and phase diagram. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize specialty gases and require a deep understanding of their physical properties under varying conditions.

Quantitative Phase Data for this compound

This compound is a colorless, odorless gas at standard temperature and pressure.[1][2][3] Its phase transitions are characterized by specific temperatures and pressures, which are crucial for its handling, storage, and application in various processes. The key thermodynamic points for PF3 are summarized in the table below.

| Property | Value | Units | Citations |

| Critical Temperature (Tc) | -2.05 | °C | [1][2][4] |

| 271.10 | K | [1][2] | |

| Critical Pressure (Pc) | 42.73 | atm | [1][2] |

| 4.33 | MPa | [1] | |

| 42.69 | atm | [4] | |

| Triple Point Temperature (Tt) | -151.5 | °C | [1][2][3] |

| 121.65 | K | [1] | |

| -151.30 | °C | [4] | |

| Normal Boiling Point (Tb) | -101.8 | °C | [1][2][3] |

| 171.35 | K | [1] | |

| -101.38 | °C | [4] | |

| Normal Melting Point | -151.5 | °C | [2][3] |

| 121.6 | K | [2] |

This compound Phase Diagram

The phase diagram of a substance illustrates the conditions of temperature and pressure under which its different phases (solid, liquid, gas) are thermodynamically stable. For PF3, the diagram is defined by the melting/freezing curve, the boiling/condensation curve, and the sublimation curve, which all meet at the triple point. The boiling curve terminates at the critical point, beyond which a distinct liquid-gas phase boundary ceases to exist.

Caption: A simplified phase diagram of this compound (PF3).

Experimental Determination of the Critical Point

Experimental Protocol: Sealed Tube Method

The critical point is the temperature and pressure at which the liquid and gas phases of a substance become indistinguishable.[5] A common experimental approach to determine this point is the sealed tube method.

-

Sample Preparation: A small, pure sample of the substance (in this case, PF3) is sealed in a strong, transparent container, typically made of quartz or thick-walled glass, to withstand high pressures. The amount of substance is calculated so that as it is heated, the pressure will rise towards the critical pressure.

-

Heating and Observation: The sealed container is placed in a controlled heating apparatus that allows for gradual and uniform temperature increases. The sample is carefully observed as the temperature rises.

-

Meniscus Disappearance: Initially, a clear boundary, the meniscus, is visible between the liquid and vapor phases. As the system approaches the critical temperature, the density of the liquid decreases while the density of the vapor increases.[6] At the critical point, the densities of both phases become equal, and the meniscus disappears, indicating the formation of a single supercritical fluid phase.[5]

-

Data Recording: The temperature and pressure at which the meniscus vanishes are recorded as the critical temperature (Tc) and critical pressure (Pc). The process is often repeated with cooling to observe the reappearance of the meniscus to ensure accuracy.

Caption: Generalized workflow for the experimental determination of a critical point.

Theoretical Calculation

In addition to experimental methods, the critical properties of a substance can be predicted using equations of state, such as the van der Waals equation. These theoretical models use molecular structure and intermolecular forces to estimate the critical temperature and pressure.[5] Modern computational chemistry techniques can also provide highly accurate predictions of these properties.

Significance in Research and Development

Understanding the phase diagram and critical point of PF3 is essential for its application in various fields:

-

Coordination Chemistry: As a ligand, PF3 is a strong π-acceptor, similar to carbon monoxide, and is used in the synthesis of metal complexes.[1][2] Controlling the phase of PF3 is crucial for reaction kinetics and yield.

-

Materials Processing: In semiconductor manufacturing and other advanced material processes, PF3 can be used as a source of phosphorus or as a fluorinating agent.[7] Operating near the supercritical region can offer unique solvent properties and enhance reaction rates.

-

Safety and Handling: Knowledge of the vapor pressure curve, boiling point, and critical point is fundamental for the safe design of storage cylinders, delivery systems, and reactors to prevent over-pressurization and phase-related hazards.[7]

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Phosphorus_trifluoride [chemeurope.com]

- 4. This compound [drugfuture.com]

- 5. youtube.com [youtube.com]

- 6. physical chemistry - Triple Point of a compound and critical point - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. This compound: The Essential Gas for Next-Generation Material Processing - China Isotope Development [asiaisotopeintl.com]

Biological activity and toxicity mechanism of PF3.

An In-depth Technical Guide to the Biological Activity and Toxicity Mechanism of Phosphorus Trifluoride (PF3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data on this compound (PF3). Significant gaps exist in the scientific literature regarding detailed toxicokinetics, chronic toxicity, and cellular signaling pathways. The information provided should be used as a guide for research and safety protocols, not as a definitive toxicological profile.

Executive Summary